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Introduction
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (AzBTS-(NH4)2),

commonly known as ABTS, is a widely used chromogenic substrate for determining the kinetic

parameters of various oxidoreductase enzymes, particularly peroxidases and laccases.[1][2][3]

Upon oxidation by an enzyme in the presence of an oxidizing agent (like hydrogen peroxide for

peroxidases) or direct oxidation by the enzyme (like laccase), the colorless ABTS is converted

into a stable, soluble, and intensely green-colored cation radical (ABTS•+).[4] The rate of

formation of this radical, which can be monitored spectrophotometrically, is directly proportional

to the enzyme's activity. The primary absorption peak of the ABTS•+ radical is at 420 nm.[3][4]

This application note provides a detailed protocol for utilizing the AzBTS-(NH4)2 assay to

measure enzyme kinetics, including the determination of Michaelis-Menten constants (Km and

Vmax).

Principle of the Assay
The AzBTS-(NH4)2 assay is based on the enzymatic oxidation of ABTS. For peroxidases, the

reaction requires hydrogen peroxide (H₂O₂) as an oxidizing substrate. The peroxidase

catalyzes the transfer of electrons from ABTS to H₂O₂, resulting in the formation of the ABTS•+

radical and water. For laccases, the enzyme directly oxidizes ABTS using molecular oxygen as

the electron acceptor.
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The rate of the reaction is determined by measuring the increase in absorbance at 420 nm over

time.[3] By measuring the initial reaction rates at various substrate (ABTS) concentrations, the

kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum

velocity (Vmax), can be determined using Michaelis-Menten kinetics.[1][5]

Materials and Reagents
Enzyme: Purified or partially purified enzyme solution (e.g., horseradish peroxidase,

laccase).

AzBTS-(NH4)2 (ABTS): Substrate, molecular weight 548.68 g/mol .

Hydrogen Peroxide (H₂O₂): (For peroxidase assays) 30% (w/w) solution.

Buffer Solution: Typically 0.1 M sodium acetate buffer (pH 4.5-5.0) or phosphate-citrate

buffer.[3][6] The optimal pH should be determined for the specific enzyme being studied.

Spectrophotometer: Capable of measuring absorbance at 420 nm, preferably with

temperature control.[3]

Cuvettes or 96-well microplates.

Pipettes and tips.

Distilled or deionized water.

Experimental Protocols
Preparation of Reagents

Buffer Solution (0.1 M Sodium Acetate, pH 4.5):

Prepare a 0.1 M solution of acetic acid.

Prepare a 0.1 M solution of sodium acetate.

Mix the two solutions, monitoring the pH with a calibrated pH meter, until the desired pH of

4.5 is reached.
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ABTS Stock Solution (e.g., 10 mM):

Dissolve an appropriate amount of AzBTS-(NH4)2 in the buffer solution to achieve a final

concentration of 10 mM. For example, dissolve 5.49 mg of ABTS in 1 mL of buffer.

This solution should be prepared fresh and protected from light.

Hydrogen Peroxide Stock Solution (e.g., 10 mM) (for peroxidase assays):

Dilute the 30% (w/w) H₂O₂ solution in the buffer to a final concentration of 10 mM.

Caution: Hydrogen peroxide is a strong oxidizer and should be handled with care.

Enzyme Working Solution:

Dilute the enzyme stock solution in the buffer to a concentration that results in a linear rate

of absorbance change over a few minutes. The optimal concentration needs to be

determined empirically.

Assay Procedure for Enzyme Kinetics (Peroxidase
Example)
This protocol is designed to determine the initial reaction velocity at various ABTS

concentrations. The concentration of the other substrate (H₂O₂) is kept constant and saturating.

Set up the Spectrophotometer:

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[4]

Set the wavelength to 420 nm.[3]

Set the temperature to the desired value for the experiment (e.g., 25°C or 30°C).[3]

Prepare Reaction Mixtures:

In a series of tubes or wells of a microplate, prepare different concentrations of the ABTS

substrate by diluting the ABTS stock solution with the buffer. For example, to determine

Km and Vmax, a range of concentrations from approximately 0.1 Km to 10 Km is

recommended. A typical range to start with could be 0.1 mM to 5 mM.[1]
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The final reaction volume will depend on the cuvette or microplate well volume. For a 1 mL

final volume in a cuvette, the components can be added as shown in the table below.

Perform the Assay:

For each ABTS concentration, add the buffer and the ABTS solution to a cuvette and mix.

Add the H₂O₂ solution and mix.

To initiate the reaction, add the enzyme working solution, mix quickly, and immediately

start recording the absorbance at 420 nm for a set period (e.g., 3-5 minutes), taking

readings at regular intervals (e.g., every 15 or 30 seconds).

A blank reaction containing all components except the enzyme should be run to account

for any non-enzymatic oxidation of ABTS.

Data Analysis
Calculate Initial Reaction Velocity (v₀):

For each ABTS concentration, plot absorbance at 420 nm versus time.

Determine the initial linear portion of the curve and calculate the slope (ΔA/Δt). This

represents the initial reaction velocity in terms of absorbance units per minute.

Convert the initial velocity from ΔA/min to µmol/min/mL using the Beer-Lambert law (A =

εcl), where A is the absorbance, ε is the molar extinction coefficient of ABTS•+ (36,000

M⁻¹cm⁻¹ at 420 nm), c is the concentration, and l is the path length of the cuvette (typically

1 cm).

v₀ (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000

Determine Km and Vmax:

Plot the initial reaction velocity (v₀) against the corresponding substrate concentration

([S]). This will generate a Michaelis-Menten plot, which should be a hyperbolic curve.
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The Vmax is the maximum velocity at saturating substrate concentrations, and the Km is

the substrate concentration at which the reaction velocity is half of Vmax.

For a more accurate determination of Km and Vmax, it is recommended to use a

linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

The y-intercept of the Lineweaver-Burk plot is 1/Vmax.

The x-intercept is -1/Km.

The slope is Km/Vmax.

Alternatively, non-linear regression analysis of the Michaelis-Menten plot using appropriate

software can be used to directly calculate Km and Vmax.

Data Presentation
The quantitative data from the enzyme kinetics experiment should be summarized in tables for

clarity and ease of comparison.

Table 1: Preparation of Reaction Mixtures for Different ABTS Concentrations

Tube/Well Buffer (µL)
10 mM
ABTS (µL)

10 mM H₂O₂
(µL)

Enzyme
(µL)

Final
[ABTS]
(mM)

1 870 10 100 20 0.1

2 850 30 100 20 0.3

3 830 50 100 20 0.5

4 810 70 100 20 0.7

5 780 100 100 20 1.0

6 680 200 100 20 2.0

7 480 400 100 20 4.0

Blank 890 10 100 0 0.1
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Note: The volumes are for a final reaction volume of 1 mL and should be adjusted as needed.

The enzyme volume is an example and should be optimized.

Table 2: Sample Data for Michaelis-Menten and Lineweaver-Burk Plots

[S] (mM) v₀ (ΔA/min)
v₀
(µmol/min/mL)

1/[S] (mM⁻¹)
1/v₀ (min·mL/
µmol)

0.1 0.090 2.50 10.00 0.400

0.3 0.216 6.00 3.33 0.167

0.5 0.288 8.00 2.00 0.125

0.7 0.338 9.39 1.43 0.106

1.0 0.396 11.00 1.00 0.091

2.0 0.486 13.50 0.50 0.074

4.0 0.558 15.50 0.25 0.065

Table 3: Calculated Kinetic Parameters

Parameter Value Unit

Vmax 20.0 µmol/min/mL

Km 0.5 mM

Note: The data in Tables 2 and 3 are for illustrative purposes only.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation

Assay Execution

Data Analysis

Prepare Buffer

Mix Reagents in Cuvette

Prepare ABTS Stock

Prepare H2O2 Stock

Prepare Enzyme Solution

Initiate with EnzymeSetup Spectrophotometer Record Absorbance at 420 nm Calculate Initial Velocity (v₀)

Plot Michaelis-Menten Curve

Plot Lineweaver-Burk

Determine Km and Vmax

Click to download full resolution via product page

Caption: Experimental workflow for the AzBTS-(NH4)2 assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1664314?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664314?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peroxidase Reaction Laccase Reaction

ABTS (colorless)

Peroxidase

H2O2

ABTS•+ (green) 2H2O

ABTS (colorless)

Laccase

O2

ABTS•+ (green) 2H2O

Click to download full resolution via product page

Caption: Principle of the AzBTS-(NH4)2 assay for peroxidases and laccases.
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Caption: Michaelis-Menten plot illustrating Vmax and Km.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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